methyl 2H-imidazole-2-carboxylate
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Overview
Description
Methyl 2H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is tolerant of various functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields and purity, utilizing catalysts and reaction conditions that are compatible with large-scale operations .
Chemical Reactions Analysis
Types of Reactions: Methyl 2H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Hydrogenation reactions to form reduced derivatives.
Substitution: Nucleophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of agrochemicals, dyes, and catalysts
Mechanism of Action
The mechanism by which methyl 2H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological outcomes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of applications.
2-Methylimidazole: A derivative with similar properties but different reactivity.
4,5-Diphenylimidazole: Another derivative with distinct chemical and biological activities
Uniqueness: Methyl 2H-imidazole-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester moiety at the C-2 position allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
methyl 2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3 |
InChI Key |
FNIUBKBSUNGXHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1N=CC=N1 |
Origin of Product |
United States |
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